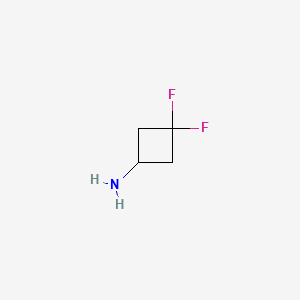

3,3-Difluorocyclobutanamine

Beschreibung

Eigenschaften

IUPAC Name |

3,3-difluorocyclobutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F2N/c5-4(6)1-3(7)2-4/h3H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKATWUBDSJHPEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70626276 | |

| Record name | 3,3-Difluorocyclobutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

791061-00-2 | |

| Record name | 3,3-Difluorocyclobutanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0791061002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-Difluorocyclobutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-Difluorocyclobutanamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KX24UH45GN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3,3-Difluorocyclobutanamine can be synthesized through several methods. One common approach involves the reaction of cyclobutanone with diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms, followed by reductive amination to introduce the amine group. The reaction conditions typically involve low temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and scalability. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 3,3-Difluorocyclobutanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives, while substitution reactions can produce a variety of substituted cyclobutanes .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

3,3-Difluorocyclobutanamine has a wide range of applications in scientific research:

Medicinal Chemistry

- Therapeutic Potential : The compound has been explored for its ability to inhibit mutant isocitrate dehydrogenases (IDH1/IDH2), which are implicated in various cancers such as gliomas and acute myeloid leukemia (AML). Its inhibition of these enzymes disrupts cancer cell metabolism, leading to reduced tumor growth .

Organic Synthesis

- Building Block : It serves as a valuable building block in organic synthesis for the preparation of complex molecules due to its unique cyclobutane structure combined with fluorine substituents .

Biochemical Probes

- Research Tool : The compound is investigated as a biochemical probe due to its structural features that enhance binding affinity and selectivity towards molecular targets .

Specialty Chemicals

- Industrial Applications : Utilized in the development of specialty chemicals and materials with specific properties, leveraging its unique chemical reactivity .

Key Mechanisms:

- IDH Inhibition : Selective inhibition of mutant IDH enzymes reduces levels of oncometabolites like 2-hydroxyglutarate (2-HG).

- Cell Cycle Arrest : Induces G1 phase arrest in cancer cell lines, reducing proliferation.

- Apoptosis Induction : Enhances apoptotic signaling, contributing to reduced tumor growth.

| Biological Activity | Observed Effect |

|---|---|

| IDH1/IDH2 Inhibition | Significant reduction in 2-HG levels |

| Cell Proliferation | Decreased in various cancer cell lines |

| Apoptosis | Increased markers of apoptosis (e.g., cleaved caspase-3) |

| G1 Phase Arrest | Confirmed via flow cytometry analysis |

Study on Glioma Cells

A study evaluated the effects of this compound on glioma cell lines. Results indicated a marked decrease in cell viability and significant increases in apoptosis markers after 48 hours of treatment. This study concluded that the compound effectively targets glioma cells with mutant IDH.

Acute Myeloid Leukemia (AML)

Another study focused on AML patient-derived xenografts treated with the compound. The treatment led to notable reductions in tumor size and improved survival rates compared to control groups not receiving the drug. The mechanism was attributed to IDH inhibition and subsequent metabolic reprogramming.

Pharmacokinetics and Safety Profile

Preliminary pharmacokinetic studies indicated favorable absorption characteristics and a manageable safety profile at therapeutic doses. Toxicity studies revealed no significant adverse effects at doses effective for tumor reduction .

Wirkmechanismus

The mechanism of action of 3,3-Difluorocyclobutanamine involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibitory or modulatory effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Cyclobutane Derivatives

Hydrochloride (CAS 105614-25-3)

- Molecular Formula : C₃H₅F₂N·HCl

- Similarity : 0.59

- Key Differences :

- Applications : Less common in drug synthesis due to instability under physiological conditions.

8,8-Difluoro-2-azaspiro[4.5]decane Hydrochloride (CAS 1780964-59-1)

Piperidine and Cyclohexane Derivatives

4,4-Difluoropiperidine Hydrochloride (CAS 144230-52-4)

3,3-Difluorocyclohexanamine Hydrochloride (CAS 921602-77-9)

Stereoisomers and Enantiomers

(S)-3,3-Difluorocyclopentanamine Hydrochloride (CAS 1408148-48-0)

Comparative Analysis Table

| Compound Name | CAS Number | Ring Size | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| This compound HCl | 637031-93-7 | 4 | 143.56 | Antiviral agents, kinase inhibitors |

| 2,2-Difluorocyclopropylamine HCl | 105614-25-3 | 3 | 112.53 | Lab-scale organic synthesis |

| 4,4-Difluoropiperidine HCl | 144230-52-4 | 6 | 153.59 | Protease inhibitors |

| 8,8-Difluoro-2-azaspiro[4.5]decane HCl | 1780964-59-1 | 10 (spiro) | 209.67 | CNS drug candidates |

| (S)-3,3-Difluorocyclopentanamine HCl | 1408148-48-0 | 5 | 157.58 | Enantioselective drug development |

Research Findings and Trends

- Ring Strain vs. Stability : Cyclobutane derivatives like this compound exhibit moderate ring strain, enhancing reactivity while maintaining synthetic utility . Cyclopropane analogs are less favored due to excessive strain, while piperidine/cyclohexane derivatives prioritize stability .

- Fluorination Impact : Fluorine atoms improve metabolic stability and bioavailability. The 3,3-difluoro configuration in cyclobutane optimizes electronic effects for kinase binding .

- Safety Profiles : this compound HCl is classified as Xn (harmful if swallowed), with risk mitigation required in handling . Piperidine derivatives often have better toxicity profiles due to lower reactivity.

Biologische Aktivität

3,3-Difluorocyclobutanamine is a fluorinated amine that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The unique structural features of this compound, including the presence of fluorine atoms, enhance its reactivity and interaction with biological targets. This article provides an overview of the biological activity of this compound, supported by research findings and case studies.

- Molecular Formula : CHFN

- Molecular Weight : 107.10 g/mol

- CAS Number : 791061-00-2

The compound is characterized by a cyclobutane ring with two fluorine substituents on the third carbon atom, which significantly influences its chemical behavior and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The fluorine atoms enhance hydrogen bonding capabilities, potentially leading to:

- Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites.

- Receptor Modulation : It could modulate receptor activities, influencing signaling pathways related to cell growth and apoptosis.

Case Studies and Research Findings

- Enzyme Inhibition Studies :

-

Antitumor Activity :

- A study highlighted the compound's potential as an antitumor agent. It was found to induce apoptosis in HepG2 cells through mitochondrial dysfunction and activation of caspase pathways. The IC values for various cancer cell lines ranged from 6.92 μM to 8.99 μM, demonstrating significant potency compared to established drugs like Sunitinib .

Comparative Analysis with Similar Compounds

To understand the distinct biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structure Type | Notable Biological Activity |

|---|---|---|

| This compound | Cyclobutane derivative | Enzyme inhibition; potential antitumor |

| 3,3-Difluorobutan-2-amine | Linear amine | Enzyme inhibition; pharmaceutical intermediate |

| 3,3-Difluoroazetidine | Azetidine derivative | Antimicrobial properties |

The comparative analysis shows that while all these compounds have biological relevance, the unique cyclobutane structure of this compound may provide enhanced interactions with specific biological targets.

Synthesis and Development

The synthesis of this compound typically involves fluorination processes that introduce fluorine atoms into the cyclobutane framework. Various synthetic routes have been explored to optimize yield and purity .

Q & A

Q. What are the standard synthetic routes for preparing 3,3-Difluorocyclobutanamine in academic research?

While explicit protocols are scarce in public literature, synthesis typically involves fluorination of cyclobutanone precursors followed by amine functionalization. For example, reductive amination or nucleophilic substitution strategies may be employed. Researchers must prioritize thorough characterization using nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm structural integrity and purity. Derivatives such as this compound hydrochloride are commercially available for research purposes, but synthesis details often remain proprietary .

Q. What analytical techniques are recommended for characterizing this compound and verifying its purity?

Key methods include:

- ¹⁹F NMR and ¹H NMR to confirm fluorine and proton environments.

- GC-MS or LC-MS for molecular weight validation.

- HPLC with UV/Vis or fluorescence detection for purity assessment. Derivatization reagents like 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CNBF) enhance chromatographic sensitivity for trace analysis .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Use PPE (gloves, lab coats, safety goggles) and work in a fume hood to prevent inhalation.

- Avoid dust formation and ensure adequate ventilation.

- For spills, collect material using non-sparking tools and dispose via hazardous waste protocols.

- Emergency measures: Rinse eyes with water for 15 minutes; wash skin with soap and water. Refer to SDS guidelines for fluorinated amines, which highlight risks of skin/eye irritation and systemic toxicity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound derivatives?

Systematic parameter variation is critical:

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to THF.

- Catalyst screening : Transition metals (e.g., Pd or Ni) could facilitate cross-coupling steps.

- Temperature control : Cryogenic conditions might stabilize intermediates. Use Design of Experiments (DoE) to efficiently explore variable interactions and identify optimal conditions .

Q. How should conflicting data regarding the stability of this compound under acidic conditions be resolved?

- Conduct pH-controlled stability studies with HPLC monitoring to track degradation.

- Analyze decomposition products via high-resolution MS and 2D NMR to identify pathways (e.g., hydrolysis or ring-opening).

- Validate findings using isotopic labeling (e.g., ¹⁸O-water) to trace oxygen incorporation in breakdown products .

Q. What strategies are effective in elucidating the metabolic pathways of this compound in preclinical studies?

- In vitro models : Incubate with liver microsomes or hepatocytes, then profile metabolites via LC-HRMS .

- Radiolabeling : Synthesize ¹⁴C-labeled analogs to quantify metabolite distribution in vivo.

- Computational prediction : Use molecular docking to identify cytochrome P450 isoforms involved in metabolism, followed by kinetic assays for validation .

Methodological Considerations

- Synthesis : Prioritize regioselective fluorination and cyclization techniques, leveraging literature on analogous fluorocyclobutanes.

- Analytical Validation : Cross-check NMR assignments with computational predictions (e.g., DFT calculations) to resolve ambiguities.

- Safety : Regularly review SDS updates for fluorinated amines, as toxicity profiles may evolve with new data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.